7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Flomoxef is a β-lactam antibiotic first synthesized in Japan in the 1980s. It belongs to the oxacephem class of antibiotics, which are derivatives of the cephalosporin class. Flomoxef is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes . It is particularly noted for its stability against extended-spectrum beta-lactamases (ESBLs), making it a valuable option in the treatment of infections caused by resistant bacteria .
Preparation Methods
The synthesis of Flomoxef involves several steps, starting from the core cephalosporin structureIndustrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Flomoxef undergoes various chemical reactions, including:
Oxidation: Flomoxef can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Flomoxef, potentially altering its antibacterial properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flomoxef has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Flomoxef is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Clinically, Flomoxef is used to treat infections caused by ESBL-producing bacteria, particularly in neonatal sepsis
Mechanism of Action
Flomoxef exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding interferes with the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The molecular targets of Flomoxef include various PBPs, and its activity is enhanced by its stability against ESBLs .
Comparison with Similar Compounds
Flomoxef is unique among β-lactam antibiotics due to its oxacephem structure and stability against ESBLs. Similar compounds include:
Cefmetazole: Another β-lactam antibiotic with high activity against ESBL-producing bacteria.
Cefoxitin: A cephamycin antibiotic with similar antibacterial properties but different stability profiles.
Meropenem: A carbapenem antibiotic used as a last-resort treatment for resistant bacterial infections.
Flomoxef stands out due to its specific structural modifications that confer enhanced stability and activity against resistant bacteria, making it a valuable tool in the fight against antimicrobial resistance .
Properties
IUPAC Name |
7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861158 |
Source
|
Record name | 7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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